molecular formula C12H14N4O3S2 B14959052 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(methylsulfonyl)amino]benzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(methylsulfonyl)amino]benzamide

Cat. No.: B14959052
M. Wt: 326.4 g/mol
InChI Key: RUEIAJORIJFTCP-UHFFFAOYSA-N
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Description

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONAMIDOBENZAMIDE is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONAMIDOBENZAMIDE typically involves the cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. One common method includes the use of polyphosphoric acid (PPA) as a catalyst to activate nitroalkanes, followed by nucleophilic attack with thiosemicarbazides . This reaction proceeds under mild conditions and yields the desired thiadiazole ring structure.

Industrial Production Methods

Industrial production of thiadiazole derivatives often employs automated combinatorial synthesis techniques. These methods allow for the rapid generation of large libraries of compounds by varying the substituents on the thiadiazole ring . This approach is particularly useful in drug discovery and development, where high-throughput screening of compound libraries is essential.

Chemical Reactions Analysis

Types of Reactions

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONAMIDOBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONAMIDOBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONAMIDOBENZAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring acts as a hydrogen-binding domain and a two-electron donor system, allowing it to interact with various enzymes and receptors . This interaction can modulate the activity of these targets, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
  • 1-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-2-oxoquinoline-3-carboxamide
  • N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE

Uniqueness

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-METHANESULFONAMIDOBENZAMIDE is unique due to the presence of the methanesulfonamide group, which enhances its solubility and potential biological activity. This structural feature distinguishes it from other thiadiazole derivatives and contributes to its specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C12H14N4O3S2

Molecular Weight

326.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(methanesulfonamido)benzamide

InChI

InChI=1S/C12H14N4O3S2/c1-3-10-14-15-12(20-10)13-11(17)8-6-4-5-7-9(8)16-21(2,18)19/h4-7,16H,3H2,1-2H3,(H,13,15,17)

InChI Key

RUEIAJORIJFTCP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C

Origin of Product

United States

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